Anticancer Cytotoxicity: IC50 Advantage of 4-Methoxyphenyl Over 4-Methylphenyl Analog in A431 Epidermoid Carcinoma Cells
In a cross-study comparison, 897455-10-6 (4-methoxyphenyl analog) demonstrated an IC50 of approximately 15 µM against the A431 epidermoid carcinoma cell line, whereas the structurally closest comparator, the 4-methylphenyl analog (3,4-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide; CAS 897455-05-9), showed no measurable cytotoxicity in the same assay format above 50 µM. This suggests that replacement of the methyl group with the electron-donating methoxy group on the imidazole C5-phenyl ring is a key determinant for in vitro anticancer activity in this specific cell model.
| Evidence Dimension | In vitro cytotoxicity (IC50) against A431 epidermoid carcinoma cells |
|---|---|
| Target Compound Data | IC50 ≈ 15 µM |
| Comparator Or Baseline | 4-Methylphenyl analog (CAS 897455-05-9): IC50 > 50 µM |
| Quantified Difference | ≥3.3-fold improvement in potency |
| Conditions | A431 human epidermoid carcinoma cell line; MTT or similar viability assay; endpoint 48–72 h |
Why This Matters
This potency difference directly informs SAR-guided procurement: researchers targeting A431 or related pathways should explicitly specify the 4-methoxyphenyl substitution, as the 4-methylphenyl analog is essentially inactive in this model.
